(S)-2-Amino-3-methoxypropanoic acid hydrochloride
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Overview
Description
(S)-2-Amino-3-methoxypropanoic acid hydrochloride is a chiral amino acid derivative. It is an important compound in the field of organic chemistry due to its unique structure and properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-methoxypropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-2-Amino-3-methoxypropanoic acid.
Methoxylation: The precursor undergoes methoxylation to introduce the methoxy group at the appropriate position.
Hydrochloride Formation: The final step involves the conversion of the free amino acid into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting material are subjected to methoxylation under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Hydrochloride Formation: The purified amino acid is then converted into its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-methoxypropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxo derivatives of the amino acid.
Reduction: Reduced forms of the amino acid.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
(S)-2-Amino-3-methoxypropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-methoxypropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-hydroxypropanoic acid hydrochloride: Similar structure but with a hydroxy group instead of a methoxy group.
(S)-2-Amino-3-ethoxypropanoic acid hydrochloride: Similar structure but with an ethoxy group instead of a methoxy group.
(S)-2-Amino-3-methylpropanoic acid hydrochloride: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(S)-2-Amino-3-methoxypropanoic acid hydrochloride is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
(2S)-2-amino-3-methoxypropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDVBPFPOCWZCE-DFWYDOINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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